molecular formula C5H7IO2 B3267301 2-Iodoethyl acrylate CAS No. 44653-97-6

2-Iodoethyl acrylate

Cat. No.: B3267301
CAS No.: 44653-97-6
M. Wt: 226.01 g/mol
InChI Key: LLBXAYYHEGEQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodoethyl acrylate is an organic compound with the molecular formula C5H7IO2 It is an acrylate ester that contains an iodine atom attached to an ethyl group, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodoethyl acrylate can be synthesized through the reaction of 2-chloroethyl acrylate with sodium iodide in acetone. The reaction typically involves stirring the mixture at 40°C for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow processes can be employed to enhance efficiency and control over the reaction conditions. These processes allow for the production of acrylate monomers with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Iodoethyl acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted ethyl acrylates can be formed.

    Polymers: Poly(this compound) and copolymers with other acrylates or methacrylates can be synthesized.

Scientific Research Applications

2-Iodoethyl acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodoethyl acrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The iodine atom serves as a leaving group, facilitating substitution reactions. The acrylate moiety can participate in radical polymerization, leading to the formation of polymer networks with specific properties .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl Acrylate: Similar in structure but contains a chlorine atom instead of iodine.

    2-Bromoethyl Acrylate: Contains a bromine atom instead of iodine.

    Ethyl Acrylate: Lacks the halogen atom and is a simpler acrylate ester.

Uniqueness

2-Iodoethyl acrylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo counterparts. The iodine atom is a better leaving group, making this compound more reactive in substitution reactions. This reactivity can be advantageous in specific synthetic applications where rapid and efficient transformations are desired .

Properties

IUPAC Name

2-iodoethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBXAYYHEGEQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313165
Record name 2-Iodoethyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44653-97-6
Record name 2-Iodoethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44653-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodoethyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodoethyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Iodoethyl acrylate
Reactant of Route 3
Reactant of Route 3
2-Iodoethyl acrylate
Reactant of Route 4
2-Iodoethyl acrylate
Reactant of Route 5
2-Iodoethyl acrylate
Reactant of Route 6
Reactant of Route 6
2-Iodoethyl acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.